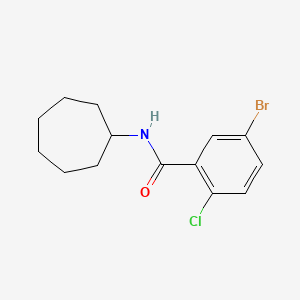![molecular formula C19H20BrNO4 B4111820 ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4111820.png)
ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate
Overview
Description
Ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate, also known as BOC-DMAEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a derivative of benzoic acid and is commonly used as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
Ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It also has the ability to cross the blood-brain barrier, allowing it to exert its neuroprotective effects in the central nervous system.
Biochemical and Physiological Effects:
ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate has been shown to have minimal toxicity and is well-tolerated in animal studies. In vitro studies have demonstrated that ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate has a low binding affinity for human plasma proteins, which could potentially reduce its side effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate in lab experiments is its versatility as a building block in the synthesis of various pharmaceuticals. Additionally, ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate has shown promising results in the treatment of cancer and neurodegenerative diseases. However, one limitation of using ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate in lab experiments is its relatively high cost, which could limit its accessibility to researchers.
Future Directions
There are several future directions for research on ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate. One potential area of study is its use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate and its potential applications in the treatment of other diseases. Finally, studies on the pharmacokinetics and pharmacodynamics of ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate could provide valuable insight into its safety and efficacy in humans.
Scientific Research Applications
Ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate has been extensively studied for its potential use in drug development. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
ethyl 3-bromo-4-[[4-(dimethylamino)benzoyl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-4-24-19(23)14-5-6-15(17(20)11-14)12-25-18(22)13-7-9-16(10-8-13)21(2)3/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHXZDRLDZFFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)COC(=O)C2=CC=C(C=C2)N(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-amino-3-methyl-1-(2-naphthyl)-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111755.png)

![N-[2-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4111769.png)
![5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B4111776.png)

![ethyl 3-bromo-4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}methyl)benzoate](/img/structure/B4111790.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-3-(2-furyl)propanamide](/img/structure/B4111793.png)
![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B4111801.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-3-methylbenzamide](/img/structure/B4111823.png)
![2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide](/img/structure/B4111827.png)
![2-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4111835.png)